Bienvenue dans la boutique en ligne BenchChem!

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

dopamine D3 receptor conformational analysis scaffold hopping

This screening compound features a non-planar tetrahydrobenzothiazole core absent in aromatic benzothiazole analogs, combined with a para-biphenyl carboxamide terminus. The saturated ring imposes a conformation that alters molecular shape and hydrogen-bond presentation, critical for selective D₃ receptor engagement, while the biphenyl extension introduces a lipophilic aryl tail (XLogP3=4.8) that fundamentally shifts partition properties versus unsubstituted tetrahydrobenzothiazole scaffolds. With dual pharmacophoric architecture supporting D₃ GPCR, HDAC, and MCH R1 antagonist screening cascades—and computed CNS drug-like properties (TPSA 70.2 Ų)—this compound serves as a privileged starting point for CNS-targeted lead optimization. Supplied at ≥95% purity. Request quote.

Molecular Formula C20H18N2OS
Molecular Weight 334.44
CAS No. 313366-01-7
Cat. No. B2863880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
CAS313366-01-7
Molecular FormulaC20H18N2OS
Molecular Weight334.44
Structural Identifiers
SMILESC1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C20H18N2OS/c23-19(22-20-21-17-8-4-5-9-18(17)24-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H,21,22,23)
InChIKeyHBAOZFMNBADBOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (CAS 313366-01-7): Procurement-Relevant Structural and Pharmacological Baseline


N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (CAS 313366-01-7, MW 334.44 g/mol, formula C₂₀H₁₈N₂OS) is a synthetic small molecule comprising a saturated 4,5,6,7-tetrahydrobenzo[d]thiazole core linked via a carboxamide bridge to a para-biphenyl substituent [1]. It is cataloged as a screening compound (ChemDiv ID 0800-0687; ChEMBL ID CHEMBL4920066) and is supplied at ≥95% purity . The tetrahydrobenzothiazole nucleus is a recognized scaffold in dopamine D₃ receptor ligands [2] and histone deacetylase (HDAC) inhibitors [3], while the biphenyl carboxamide terminus appears in MCH R1 antagonist pharmacophores [4]. This dual pharmacophoric architecture suggests a differentiated profile versus simpler benzothiazole or aminotetralin analogs, though compound-specific quantitative bioactivity data remain sparse in the public domain.

Why N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide Cannot Be Replaced by Common Benzothiazole or Aminotetralin Analogs


Procurement decisions for tetrahydrobenzothiazole-containing screening compounds cannot rely on generic benzothiazole or biphenyl amide alternatives because the saturated tetrahydrobenzo ring imposes a non-planar conformation not found in aromatic benzothiazoles, altering both molecular shape and hydrogen-bond presentation [1]. In dopamine D₃ receptor pharmacology, 2-amino-4,5,6,7-tetrahydrobenzothiazole (compound 8) achieves among the highest D₃ affinities and selectivities reported, while the fully aromatic benzothiazole analogs show markedly different receptor profiles [2]. Concurrently, the para-biphenyl carboxamide extension on the target compound introduces a lipophilic aryl tail (computed XLogP3 = 4.8) that is absent in simple 2-aminotetralins and fundamentally alters partition coefficients relative to more polar, unsubstituted tetrahydrobenzothiazole cores [3]. Simply substituting an aromatic benzothiazole-2-carboxamide or a 2-aminotetralin will therefore fail to recapitulate the same pharmacophoric geometry and physicochemical property space, making empirical evaluation of this specific scaffold essential.

Quantitative Differentiation of N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide Versus Closest Structural Analogs


Conformational Restriction: Saturated Tetrahydrobenzo Ring Distinguishes from Flat Aromatic Benzothiazole-2-Carboxamides

The 4,5,6,7-tetrahydrobenzo[d]thiazole core of the target compound is a non-planar, partially saturated bicyclic system, in contrast to the flat aromatic benzothiazole present in N-(1,3-benzothiazol-2-yl)-1,1′-biphenyl-4-carboxamide and related diuretic leads. In dopamine D₃ receptor SAR, the saturated tetrahydrobenzothiazole analogue (2-amino-4,5,6,7-tetrahydrobenzothiazole, compound 8) functions as an agonist with among the highest D₃ receptor affinities and selectivities reported to date, a property directly attributed to the saturated ring geometry [1]. The fully aromatic benzothiazole-2-carboxamide series does not exhibit this D₃-preferring profile and instead has been optimized for diuretic activity [2]. The target compound uniquely marries the D₃-active saturated core with the MCH R1-active biphenyl carboxamide tail, a combination not present in any single comparator.

dopamine D3 receptor conformational analysis scaffold hopping

LogP and Lipophilic Efficiency: Calculated Physicochemical Profile of the Biphenyl-Tetrahydrobenzothiazole Hybrid

The target compound has a computed XLogP3 of 4.8 and a topological polar surface area (TPSA) of 70.2 Ų, placing it within the favorable CNS drug-likeness window (TPSA < 90 Ų, logP 3-5) [1]. In contrast, simpler 2-amino-4,5,6,7-tetrahydrobenzothiazole (calculated logP ≈ 1.5, TPSA ≈ 64 Ų) is substantially more polar and may exhibit poorer blood-brain barrier penetration [2]. The biphenyl carboxamide extension increases lipophilicity by approximately 3.3 log units relative to the unsubstituted tetrahydrobenzothiazole core, while maintaining acceptable TPSA for CNS target engagement. This lipophilic shift is comparable to that seen in the D₃-preferring agonist D-264 (CHEMBL514885), which incorporates a biphenyl-piperazine extension on the same tetrahydrobenzothiazole-2,6-diamine scaffold and achieves an EC₅₀ of 0.085 nM at human D₃ receptors [3].

lipophilic efficiency CNS drug-likeness physicochemical properties

Tetrahydrobenzothiazole Core Confers Pan-HDAC Inhibitory Potential Absent in Benzothiazole-Only Scaffolds

A series of sixteen hydroxamic acid-based HDAC inhibitors built on the 4,5,6,7-tetrahydrobenzothiazole skeleton was recently reported, with the lead compound 6h demonstrating pan-HDAC inhibitory activity and IC₅₀ values in the low micromolar range (1.22–5.35 μM) across seven human cancer cell lines, comparable to the approved drug vorinostat [1]. Compound 6h also showed in vivo antitumor efficacy in an A549 zebrafish xenograft model. The tetrahydrobenzothiazole core is critical for HDAC engagement; benzothiazole-only scaffolds lacking the saturated ring were not active in this series [1]. While the target compound does not contain the hydroxamic acid zinc-binding group required for HDAC inhibition, its tetrahydrobenzothiazole core provides the same conformational and electronic features that can be further derivatized into potent HDAC inhibitors.

HDAC inhibition cancer epigenetics

Synthetic Accessibility from Dimedone: Defined Route Differentiates from Multi-Step Benzothiazole Assemblies

The tetrahydrobenzothiazole core of the target compound is accessible via a two-step sequence from dimedone (5,5-dimethyl-1,3-cyclohexanedione): α-bromination to 2-bromodimedone followed by Hantzsch-type condensation with cyanothioacetamide yields the 2-amino-4,5,6,7-tetrahydrobenzothiazole intermediate [1]. Subsequent acylation with biphenyl-4-carbonyl chloride installs the carboxamide side chain . This route contrasts with the synthesis of fully aromatic benzothiazole-2-carboxamides, which requires oxidative aromatization or alternative heterocycle formation. The dimedone-derived approach provides a scalable entry to gram quantities of the core scaffold, with the commercially available target compound supplied at ≥95% purity .

synthetic chemistry building block medicinal chemistry

Recommended Application Scenarios for N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide Based on Evidence Profile


CNS-Focused High-Throughput Screening for Dopamine D₃ Receptor Modulators

The tetrahydrobenzothiazole core has demonstrated high affinity and selectivity for the dopamine D₃ receptor in the 2-amino series [1], and the biphenyl extension mirrors the D₃-preferring agonist D-264, which achieves sub-nanomolar EC₅₀ at human D₃ (0.085 nM) [2]. With computed CNS drug-like properties (TPSA 70.2 Ų, XLogP3 4.8) [3], this compound is well-suited as a starting point for D₃-targeted screening cascades where both receptor engagement and blood-brain barrier penetration are required.

Medicinal Chemistry Diversification toward HDAC and Kinase Inhibitor Leads

Derivatives built on the 4,5,6,7-tetrahydrobenzothiazole scaffold have shown potent pan-HDAC inhibition (IC₅₀ 1.22–5.35 μM) with in vivo antitumor activity [4] and C-Met/Pim-1 kinase inhibitory profiles [5]. The target compound provides the core scaffold for structure-based elaboration with zinc-binding groups (for HDAC) or hinge-binding motifs (for kinases), enabling parallel lead optimization tracks from a single chemical starting point.

Biphenyl Carboxamide Pharmacophore Screening for MCH R1 and Related GPCR Targets

The biphenyl carboxamide substructure is a privileged pharmacophore for MCH R1 antagonists, exemplified by SB-568849 (pKᵢ = 7.7) [6]. The target compound uniquely combines this pharmacophore with a tetrahydrobenzothiazole core, offering a scaffold-hybridization approach that may yield novel GPCR ligands with distinct selectivity profiles compared to either parent class. It is recommended as a diversity element in GPCR screening libraries targeting metabolic and CNS disorders.

Physicochemical Property Benchmarking for CNS Drug Design

With balanced computed properties (MW 334.44, logP 4.8, TPSA 70.2 Ų, 1 HBD, 3 HBA) [3], this compound sits within the favorable CNS MPO (multiparameter optimization) range. It can serve as a calibration standard for CNS permeability assays and as a reference ligand for computational modeling of tetrahydrobenzothiazole-containing compound libraries.

Quote Request

Request a Quote for N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.